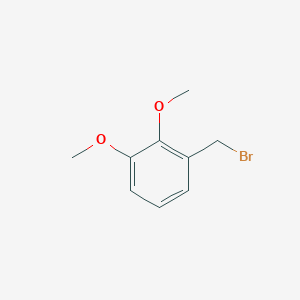

1-(Bromomethyl)-2,3-dimethoxybenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQQWYFVXVSJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444061 | |

| Record name | 2,3-dimethoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54636-77-0 | |

| Record name | 2,3-dimethoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Bromomethyl 2,3 Dimethoxybenzene

Established Synthetic Routes and Optimizations

Established methods for synthesizing 1-(bromomethyl)-2,3-dimethoxybenzene focus on reliable and well-documented chemical transformations. These routes have been optimized over time to improve yields and purity while ensuring regioselectivity.

Bromination Reactions of Precursor Dimethoxybenzene Derivatives

The most direct approach involves the selective bromination of a methyl group attached to the 2,3-dimethoxybenzene core. This requires careful control of reaction conditions to favor substitution on the methyl group (benzylic position) over substitution on the aromatic ring.

Radical bromination is a highly effective method for selectively targeting the benzylic position of alkyl-substituted aromatic compounds. youtube.com The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), which serves as a source of bromine radicals at a low and controlled concentration. organic-chemistry.orgyoutube.com The reaction is initiated by either photochemical means (UV light) or the addition of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). researchgate.net

The process begins with the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of the precursor, 2,3-dimethoxytoluene (B57066), to form a resonance-stabilized benzylic radical. youtube.com This benzylic radical is particularly stable due to the delocalization of the unpaired electron into the aromatic ring. The intermediate then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the final product, this compound, and another bromine radical, which continues the chain reaction. youtube.com

The use of non-polar solvents like carbon tetrachloride (historically) or cyclohexane (B81311) is preferred to facilitate the radical mechanism. google.com It has been noted that the purity of the NBS is crucial for the success of the reaction; impurities or moisture can lead to competing electrophilic bromination on the aromatic ring. tandfonline.com

Table 1: Conditions for Radical Bromination

| Precursor | Brominating Agent | Initiator/Condition | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dimethoxytoluene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide or AIBN | Carbon Tetrachloride (historical), Benzotrifluoride (B45747) | Good to High | researchgate.netresearchgate.net |

| 2,3-Dimethoxytoluene | N-Bromosuccinimide (NBS) | Photochemical (UV light) | Carbon Tetrachloride (historical), Cyclohexane | Good to High | youtube.com |

The 2,3-dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. wku.edu This makes the aromatic ring susceptible to attack by electrophiles, including bromine. Electrophilic aromatic bromination typically occurs in the presence of molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring. libretexts.org

In the context of synthesizing this compound from 2,3-dimethoxytoluene, electrophilic bromination of the ring is a significant competing side reaction. lookchem.com Conditions that favor ionic pathways, such as the presence of acid or polar solvents, can lead to the formation of undesired ring-brominated byproducts. Therefore, maintaining conditions that strictly favor the radical pathway is essential for achieving high selectivity for benzylic bromination. This includes using non-polar solvents, purified reagents, and a radical initiator while avoiding Lewis acids. researchgate.net

Functional Group Transformations leading to Bromomethyl Substitution

An alternative strategy to direct bromination involves the conversion of a pre-existing functional group at the benzylic position. A common precursor for this method is 2,3-dimethoxybenzyl alcohol. The hydroxyl group of the alcohol can be readily substituted with a bromine atom using various brominating agents.

A widely used reagent for this transformation is phosphorus tribromide (PBr₃). The reaction typically involves dissolving the benzyl (B1604629) alcohol in an anhydrous solvent, such as toluene, and adding PBr₃ dropwise at a reduced temperature. This method efficiently converts the primary alcohol into the corresponding benzyl bromide. A similar transformation can be accomplished using other reagents like thionyl bromide (SOBr₂).

Multi-step Synthesis Strategies from Readily Available Precursors

One possible route could begin with 2,3-dimethoxybenzaldehyde.

Reduction: The aldehyde functional group can be reduced to a primary alcohol (2,3-dimethoxybenzyl alcohol) using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Bromination: The resulting alcohol is then converted to this compound using PBr₃, as described in the functional group transformation section.

Another pathway might start from 2,3-dimethoxybenzoic acid, which can be reduced to the corresponding benzyl alcohol using a stronger reducing agent like lithium aluminum hydride (LiAlH₄), followed by bromination. These multi-step approaches offer flexibility in synthesis design based on the availability and cost of starting materials.

Novel Synthetic Approaches and Catalyst Development

Research into the synthesis of brominated aromatic compounds continues to evolve, with a focus on developing more efficient, safer, and environmentally friendly methods. For the synthesis of this compound and related compounds, novel approaches have explored alternative solvents and catalytic systems.

One area of improvement has been the replacement of hazardous solvents like carbon tetrachloride. Studies have successfully employed solvents such as benzotrifluoride or cyclohexane for NBS brominations, which are considered less toxic alternatives. google.comresearchgate.net

Furthermore, new catalytic methods have been developed to enhance the reactivity of NBS for aromatic bromination. For instance, the use of Lewis basic additives like mandelic acid under aqueous conditions has been shown to activate NBS through halogen bonding. nsf.gov This interaction increases the electrophilic character of the bromine atom, facilitating the bromination reaction under milder conditions. A patented one-pot method has also been described for related compounds, which combines electrophilic ring bromination followed by radical benzylic bromination in a single procedure by carefully controlling the addition of reagents like sulfuric acid and a radical initiator. google.com These innovations aim to improve reaction efficiency, safety, and regioselectivity.

Regioselectivity and Stereoselectivity in Bromination Reactions

Regioselectivity

The primary challenge in the synthesis of this compound is achieving high regioselectivity. This refers to the ability to brominate the methyl group (the benzylic position) exclusively, without reacting with the aromatic ring. The substrate, 2,3-dimethoxytoluene, presents a classic case of competing reaction pathways: free-radical substitution on the side chain versus electrophilic aromatic substitution on the ring.

The two methoxy groups (-OCH₃) on the benzene (B151609) ring are potent activating groups, meaning they donate electron density to the ring and make it highly nucleophilic. gla.ac.uk They are ortho, para-directing, meaning they activate the positions ortho and para to themselves for electrophilic attack. In 2,3-dimethoxytoluene, this significantly increases the reactivity of positions 4, 5, and 6 on the aromatic ring.

Under typical Wohl-Ziegler conditions (NBS, a radical initiator like AIBN, and a non-polar solvent like CCl₄), the reaction is designed to favor the free-radical pathway that attacks the weaker benzylic C-H bonds. wikipedia.orglibretexts.org However, the high electron density of the dimethoxy-substituted ring can make it a competitive target even for bromine radicals, which can act as electrophiles.

Research on analogous compounds highlights this challenge. For instance, a study on the bromination of 3,5-dimethoxytoluene (B1218936) using NBS and AIBN found that the reaction yielded exclusively products of aromatic bromination (2-bromo- and 2,6-dibromo-3,5-dimethoxytoluene) instead of the expected benzylic bromide. epa.gov Computational analysis indicated that the electron density on the ring's carbon atoms was higher than on the side-chain carbon, making electrophilic attack on the ring more favorable. epa.gov This finding suggests that achieving selective benzylic bromination on highly activated systems like 2,3-dimethoxytoluene is exceptionally difficult and requires stringent control of reaction conditions to suppress the competing ionic pathway.

The key to favoring benzylic bromination is to maintain an extremely low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr), as these species promote electrophilic aromatic substitution. wikipedia.orgchadsprep.com N-Bromosuccinimide is the reagent of choice precisely because it provides a slow, steady, and low-concentration source of bromine radicals for the desired chain reaction. libretexts.orgchadsprep.com The use of non-polar solvents is also crucial; polar or acidic solvents can facilitate the ionic pathway, leading to unwanted ring bromination. mychemblog.com

| Factor | Condition for Benzylic Bromination (Radical) | Condition for Aromatic Bromination (Ionic) | Rationale |

|---|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) | NBS maintains the very low Br₂ concentration needed for the radical pathway. chadsprep.com |

| Solvent | Non-polar (e.g., CCl₄, trifluorotoluene) | Polar / Acidic (e.g., Acetic Acid) | Non-polar solvents support the radical mechanism, while polar solvents can stabilize ionic intermediates for electrophilic attack. wikipedia.orgmychemblog.com |

| Initiator | Radical Initiator (AIBN, Benzoyl Peroxide) or UV light | Lewis Acid (e.g., FeBr₃) or Brønsted Acid | Initiators generate the necessary bromine radicals to start the chain reaction. mychemblog.com Lewis acids polarize Br₂ for electrophilic attack. |

| Substrate Electronics | Deactivated or weakly activated rings | Highly activated rings (e.g., with -OCH₃ groups) | Electron-donating groups make the ring highly susceptible to electrophilic bromination, which can outcompete benzylic bromination. epa.gov |

Stereoselectivity

Stereoselectivity is generally not a consideration in the synthesis of this compound. The reaction occurs at the benzylic carbon of the methyl group. This carbon atom starts with three hydrogen atoms and is therefore prochiral. During the reaction, one hydrogen is abstracted to form a trigonal planar, sp²-hybridized benzylic radical. youtube.com Bromination can then occur from either face of this planar intermediate. However, since the resulting benzylic carbon in the product, this compound, is bonded to two hydrogen atoms, it is not a stereocenter. Consequently, the reaction does not generate stereoisomers, and stereoselectivity is not applicable.

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound via the Wohl-Ziegler reaction proceeds through a well-established free-radical chain mechanism. mychemblog.comorganic-chemistry.org This pathway, first convincingly proposed by Goldfinger, relies on a bromine radical (Br•) as the key chain-carrying species, rather than an earlier hypothesis involving a succinimidyl radical. wikipedia.orgscientificupdate.com The mechanism can be described in three distinct stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of a bromine-bromine bond to generate two bromine radicals (Br•). This step requires an input of energy, typically from UV light or a chemical radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating. mychemblog.com Although NBS is the primary reagent, a trace amount of molecular bromine is required to start the process; this is often present as an impurity in NBS or is generated in situ. organic-chemistry.org

Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.

Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the benzylic position of 2,3-dimethoxytoluene. This is the rate-determining step and is highly selective for the benzylic position because the resulting 2,3-dimethoxybenzyl radical is stabilized by resonance with the aromatic ring. libretexts.orgoregonstate.edu This delocalization of the unpaired electron across the benzene ring significantly lowers the bond dissociation energy of the benzylic C-H bond compared to other sp³ C-H bonds. oregonstate.edu This step produces the stabilized benzyl radical and a molecule of hydrogen bromide (HBr). mychemblog.com

Bromination of the Radical: The newly formed 2,3-dimethoxybenzyl radical reacts with a molecule of molecular bromine (Br₂). It abstracts a bromine atom to form the final product, this compound, and generates a new bromine radical (Br•). organic-chemistry.orgoregonstate.edu This new radical can then cycle back to the first propagation step, continuing the chain reaction.

A critical aspect of the mechanism is the role of NBS. The HBr generated during hydrogen abstraction reacts with NBS to regenerate the molecular bromine (Br₂) needed for the second propagation step. libretexts.orgchadsprep.com This consumption of HBr and regeneration of Br₂ is crucial for maintaining the extremely low, steady-state concentration of both species, which in turn suppresses the competing ionic electrophilic aromatic substitution pathway. organic-chemistry.org

Termination: The chain reaction eventually ceases when radicals are consumed through various termination steps. This can occur when any two radicals combine, for example, two bromine radicals forming Br₂, a bromine radical and a benzyl radical forming the product, or two benzyl radicals coupling. oregonstate.edu These events are rare as long as the concentration of radicals is kept low compared to the reactants.

Chemical Reactivity and Transformation of 1 Bromomethyl 2,3 Dimethoxybenzene

Coupling Reactions and Complex Formation

Beyond simple substitution, the benzylic bromide functionality allows 1-(bromomethyl)-2,3-dimethoxybenzene to participate in more complex bond-forming reactions, particularly those catalyzed by transition metals like palladium.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Benzylic halides are competent electrophiles in several of these transformations.

Suzuki Coupling : This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org While most commonly used for aryl or vinyl halides, the Suzuki coupling of benzylic halides with arylboronic acids can be an effective method for synthesizing diarylmethanes. researchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the benzylic bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. nih.gov The oxidative addition step for benzylic halides is known to proceed with inversion of stereochemistry. wikipedia.org

Heck Reaction : The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org While the classic Heck reaction is not the primary application for benzylic halides, variations and related palladium-catalyzed processes can utilize them. For instance, benzylic halides can be used in Heck-type reactions or other palladium-catalyzed carbonylations and aminations. organic-chemistry.orgnih.gov The mechanism of these reactions involves the formation of benzyl-palladium intermediates which can then undergo further transformations. researchgate.net

Aromatic Ring Functionalization and Modifications

The 2,3-dimethoxybenzene moiety is an activated aromatic system, prone to a range of functionalization and modification reactions that target the ring itself.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. wikipedia.org The benzene (B151609) ring in this compound is rendered highly nucleophilic by the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups. vanderbilt.edu These groups are strong activators and are considered ortho, para-directors. vanderbilt.edu

In this specific molecule, the directing effects of the two methoxy groups and the bromomethyl group must be considered:

-OCH₃ at C2: Directs incoming electrophiles to the C1 (already substituted) and C3 (already substituted) positions (ortho), and the C5 position (para).

-OCH₃ at C3: Directs incoming electrophiles to the C2 (already substituted) and C4 positions (ortho), and the C6 position (para).

-CH₂Br at C1: This is a weakly deactivating group due to the inductive effect of the bromine atom, and it acts as an ortho, para-director.

Considering the combined influence, the most activated and sterically accessible positions for an incoming electrophile (E⁺) are C4, C5, and C6. The strong activating and directing effects of the methoxy groups dominate, making these positions the most likely sites for substitution. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. masterorganicchemistry.comlibretexts.org The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.orglibretexts.org

Dimethoxybenzene derivatives are susceptible to oxidation to form quinone structures, often through a process of oxidative demethylation. nih.gov The electron-rich nature of the aromatic ring makes it a prime target for oxidizing agents. Research on related dimethoxybenzene compounds shows that reagents like N-Bromosuccinimide (NBS) in aqueous solvent systems can facilitate a facile oxidation of 1,4-dimethoxybenzenes to the corresponding 1,4-quinones, often in high yields. nih.gov This transformation is believed to proceed via demethylation followed by oxidation.

For this compound, oxidation would be expected to yield a derivative of o-benzoquinone. The conversion of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene (B96613) into quinone derivatives has been demonstrated, indicating that the bromomethyl group is compatible with these oxidative conditions. researchgate.net Electrochemical methods also present a green alternative for the oxidation of aromatic ethers to quinones. nih.gov

Table 2: Conditions for Oxidation of Dimethoxyarenes

| Substrate Type | Oxidizing Agent/Method | Conditions | Product Type | Reference |

| Fused 1,4-Dimethoxybenzenes | NBS, cat. H₂SO₄ | Aqueous THF, 20°C | 1,4-Quinone | nih.gov |

| 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | Not specified | Not specified | Sulfur-containing quinones | researchgate.net |

| Polycyclic Aromatic Phenols | Anodic Oxidation (Electrochemical) | Methanol/THF, Et₄NOTS | Quinone Acetal | nih.gov |

Compounds containing bromomethyl groups on a benzene ring can serve as monomers for polymerization. A key pathway involves the formation of highly reactive o-quinodimethane (o-QDM) intermediates. For the closely related compound 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, the predominant reaction upon electrochemical reduction is polymerization to poly(o-xylylene) structures. researchgate.net

This process is initiated by the reduction of the C-Br bonds, leading to the formation of an o-quinodimethane intermediate. These intermediates are highly reactive and readily polymerize. researchgate.net It is plausible that this compound could undergo similar reactions, potentially through co-polymerization or by forming oligomeric structures under specific reductive or thermal conditions.

Rearrangement Reactions and Isomerization Studies

The benzylic nature of the bromomethyl group makes it susceptible to rearrangements, particularly under conditions that favor the formation of carbocationic, radical, or carbanionic intermediates. While specific isomerization studies on this compound are not widely documented, the reactivity of analogous structures provides insight into potential pathways.

For instance, studies on 1-bromo-2-(butenyl)benzene derivatives show that treatment with metals like magnesium or organolithium reagents can lead to significant molecular rearrangements, including double-bond isomerization, rather than simple substitution or coupling. semanticscholar.org These reactions proceed through carbanionic intermediates that can abstract protons or rearrange to more stable forms. semanticscholar.org The formation of a benzylic carbocation from this compound could also initiate rearrangements, although this is generally less common than substitution unless promoted by a strong Lewis acid.

Applications and Advanced Utility in Organic Synthesis

Precursor in Natural Product Synthesis

The structural motif of dimethoxybenzene is a common feature in a wide array of natural products, making its derivatives valuable starting materials.

Synthesis of Isocoumarins and Dihydroisocoumarins

Isocoumarins and their reduced form, dihydroisocoumarins, are a class of natural products known for their diverse biological activities. The synthesis of these scaffolds often involves the use of substituted benzene (B151609) rings that can be elaborated into the characteristic lactone structure. nih.gov

While general synthetic routes to isocoumarins are well-established, utilizing methods like palladium-catalyzed cyclization or copper-catalyzed domino reactions, specific examples detailing the use of 1-(Bromomethyl)-2,3-dimethoxybenzene are not prominently featured in recent literature. organic-chemistry.orgdntb.gov.ua One common strategy for synthesizing 3-methyl-3,4-dihydroisocoumarins involves the oxidation of corresponding isochromans, which can be formed through chloromethylation of β-oxy-α-aryl-propanes derived from aromatic aldehydes. ias.ac.in Although this demonstrates a pathway from a related dimethoxy-aldehyde, it does not directly employ the bromomethyl derivative. The reactivity of the bromomethyl group, however, suggests its potential as a precursor in alkylation and cyclization reactions to form the core isocoumarin (B1212949) structure.

Derivatization towards other Biologically Active Scaffolds

The 2,3-dimethoxybenzene moiety is a key component in various biologically active natural products. For instance, syntheses of naturally occurring brominated phenols, which exhibit significant enzyme inhibition and cytotoxicity, have utilized 1-bromo-2,3-dimethoxybenzene (B1267362) as a building block. semanticscholar.org This related compound (note the bromine is on the aromatic ring, not the methyl group) is coupled with other substituted aromatic alcohols to construct complex poly-brominated diaryl ethers. semanticscholar.org This highlights the importance of the 2,3-dimethoxy substitution pattern in creating scaffolds for biologically relevant molecules.

Intermediate in Pharmaceutical and Agrochemical Molecule Synthesis

The utility of dimethoxybenzene derivatives extends to the synthesis of key intermediates for pharmaceuticals and agrochemicals. The specific substitution pattern of the methoxy (B1213986) groups is often crucial for the biological activity of the final product.

Role in the Synthesis of Specific Drug Intermediates (e.g., Ivabradine related compounds)

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. nih.gov Its complex structure features a 7,8-dimethoxy-substituted benzazepinone (B8055114) ring and a second fragment derived from (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene. nih.govgoogle.com

The synthesis of Ivabradine and its intermediates involves precursors with different dimethoxy substitution patterns than the 2,3-isomer. Key starting materials mentioned in various synthetic routes include compounds with 4,5-dimethoxy and 3,4-dimethoxy substitutions. google.comcphi-online.com For example, the synthesis of the benzocyclobutane portion of Ivabradine often starts from materials like 3-(2-bromo-4,5-dimethoxyphenyl)-propionitrile. google.com Therefore, while dimethoxybenzene structures are integral to Ivabradine's synthesis, this compound is not a direct or reported intermediate for this specific drug.

Contribution to the Synthesis of Agrochemically Relevant Compounds

Certain isomers of bromodimethoxybenzene are recognized as valuable intermediates in the synthesis of agrochemicals. For instance, 1-Bromo-3,5-dimethoxybenzene is noted for its role as a building block for various organic compounds, including those relevant to the agrochemical industry, often through cross-coupling reactions. nbinno.com While this points to the general utility of this class of compounds, specific, documented pathways originating from this compound for agrochemical synthesis are not widely reported in the available literature.

Development of Advanced Materials

Dimethoxybenzene derivatives are also being explored for their potential in materials science. Their electronic properties make them suitable candidates for components in functional materials. For example, 1-Bromo-3,5-dimethoxybenzene has been used as a starting material to prepare symmetrical benzimidazole (B57391) ruthenium complexes. guidechem.com These complexes, which can be immobilized on carbon materials like graphene, are investigated as potential photosensitizers. guidechem.com

Furthermore, research into redox active materials for applications like non-aqueous flow batteries has investigated various substituted dimethoxybenzenes. researchgate.net While these studies demonstrate the potential of the core dimethoxybenzene structure in advanced materials, the direct application of this compound in this field is an area that warrants further exploration.

Based on a thorough review of the available search results, it is not possible to generate the requested article focusing solely on the computational and theoretical investigations of "this compound."

The provided search results contain information on related but distinct compounds, such as other isomers like 1-(bromomethyl)-3,5-dimethoxybenzene and general dimethoxybenzene derivatives. However, there is no specific data from Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or Molecular Dynamics (MD) simulations for the target compound, this compound.

To adhere to the strict instructions of focusing solely on "this compound" and not introducing information outside this specific scope, the article cannot be written. Generating content would require using data from different molecules, which would violate the core requirements of the request.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or, in other contexts, their chemical reactivity or physical properties. In the realm of synthetic chemistry, QSAR models can be developed to predict the efficiency or yield of a chemical reaction based on the structural and physicochemical properties of the reactants, catalysts, or solvents.

The development of a predictive QSAR model for synthetic yield would typically involve a dataset of reactions where various structural descriptors of starting materials or reaction conditions are correlated with the observed reaction yields. This allows for the identification of key molecular or experimental parameters that influence the success of the synthesis.

General principles of QSAR are extensively applied in medicinal chemistry to predict the therapeutic activity of new molecules, as seen in studies of triazole, indole, and thiazole (B1198619) derivatives. nih.govnih.gov These studies establish correlations between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and biological endpoints. nih.govmdpi.comelsevierpure.com A similar approach could theoretically be applied to reaction chemistry, but dedicated studies for the synthesis of 1-(Bromomethyl)-2,3-dimethoxybenzene have not been identified.

Consequently, due to the absence of specific research and corresponding data, no detailed findings or data tables on QSAR modeling for the synthetic efficiency or yield prediction of this compound can be presented.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Solid-State Structural Elucidation

In a study on 2,6-dimethoxybenzyl bromide, single-crystal X-ray diffraction revealed an orthorhombic crystal system with the space group Pna21. mdpi.com The key structural parameters obtained from this analysis are detailed in the table below. It is anticipated that 1-(Bromomethyl)-2,3-dimethoxybenzene would exhibit similarly characteristic bond lengths and angles, reflecting the influence of the methoxy (B1213986) and bromomethyl substituents on the benzene (B151609) ring.

| Parameter | Value for 2,6-dimethoxybenzyl bromide |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 13.297(8) |

| b (Å) | 5.033(3) |

| c (Å) | 13.789(9) |

| α, β, γ (°) | 90 |

| Volume (ų) | 922.8(10) |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the benzylic protons of the bromomethyl group. The chemical shifts of the aromatic protons are influenced by the positions of the methoxy and bromomethyl substituents.

While specific experimental data for this compound is not available, the predicted chemical shifts and coupling patterns can be inferred from related structures. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. The two methoxy groups would likely appear as two distinct singlets, and the bromomethyl group would present as a singlet in the benzylic region.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

For the related isomer, 2,6-dimethoxybenzyl bromide, the ¹³C NMR spectrum in CDCl₃ shows characteristic peaks for the aromatic carbons, the methoxy carbons, and the benzylic carbon. mdpi.com The quaternary carbons, those that are not bonded to any hydrogen atoms, typically exhibit weaker signals. mdpi.com

| Carbon Environment (in 2,6-dimethoxybenzyl bromide) | Chemical Shift (δ) in ppm |

|---|---|

| C-2, C-6 (Aromatic, attached to OCH₃) | 158.5 |

| C-4 (Aromatic CH) | 130.1 |

| C-1 (Aromatic, attached to CH₂Br) | 114.4 |

| C-3, C-5 (Aromatic CH) | 103.7 |

| OCH₃ | 55.9 |

| CH₂Br | 23.7 |

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling relationships between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-O bonds of the methoxy groups, and the C-Br bond of the bromomethyl group.

Based on the analysis of related compounds, the following characteristic peaks can be anticipated:

Aromatic C-H stretching: around 3000-3100 cm⁻¹

Aliphatic C-H stretching (of CH₂ and OCH₃): around 2850-3000 cm⁻¹

Aromatic C=C stretching: in the region of 1450-1600 cm⁻¹

C-O stretching (of methoxy groups): typically strong bands around 1000-1300 cm⁻¹

C-Br stretching: usually in the fingerprint region, below 800 cm⁻¹

For 2,6-dimethoxybenzyl bromide, a prominent peak in the IR spectrum was observed at 1088 cm⁻¹, which was attributed to the aromatic C-Br stretch. mdpi.com

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1000 - 1300 |

| C-Br Stretch | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The high-resolution mass spectrum (HRMS) of this compound would provide its exact molecular weight, confirming its elemental composition. In the mass spectrum of the isomeric 2,6-dimethoxybenzyl bromide, a signal corresponding to the loss of the bromine atom (M⁺-Br) was observed at m/z 151. mdpi.com This is a common fragmentation pathway for benzyl (B1604629) bromides, leading to the formation of a stable benzylic cation. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance would result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of synthesized chemical compounds, providing quantitative information on the elemental composition of a sample. For this compound, with the molecular formula C₉H₁₁BrO₂, this method is crucial for verifying the empirical formula and assessing the purity of the synthesized product. The technique determines the percentage by mass of each element—carbon (C), hydrogen (H), and oxygen (O)—present in the compound. The experimentally determined values are then compared against the theoretically calculated percentages derived from its molecular formula.

The theoretical elemental composition of this compound is calculated based on its molar mass and the atomic masses of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Bromine: 79.90 g/mol , Oxygen: 16.00 g/mol ). The total molar mass of C₉H₁₁BrO₂ is approximately 231.09 g/mol .

The theoretical percentages are as follows:

Carbon (C): (9 * 12.011 g/mol ) / 231.09 g/mol * 100% ≈ 46.77%

Hydrogen (H): (11 * 1.008 g/mol ) / 231.09 g/mol * 100% ≈ 4.80%

Oxygen (O): (2 * 15.999 g/mol ) / 231.09 g/mol * 100% ≈ 13.84%

Bromine (Br): (1 * 79.904 g/mol ) / 231.09 g/mol * 100% ≈ 34.59%

Modern elemental analysis is typically performed using automated combustion analyzers. In this process, a small, precisely weighed sample of the compound is combusted at high temperatures (typically around 1000°C) in a stream of oxygen. This combustion process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). The resulting gases are then passed through a series of detectors that quantitatively measure the amounts of CO₂ and H₂O produced. The percentages of carbon and hydrogen in the original sample are then calculated from these measurements. The oxygen content is often determined by difference, although it can also be measured directly through pyrolysis in an inert gas stream.

For halogen-containing compounds like this compound, specific scrubbers and absorption traps are incorporated into the analyzer's gas stream to capture the bromine produced during combustion, preventing interference with the detectors for other elements.

The results of the elemental analysis are considered acceptable if the experimentally determined percentages for carbon, hydrogen, and oxygen are within a narrow margin of error, typically ±0.4%, of the theoretically calculated values. A close correlation between the experimental and theoretical data provides strong evidence for the successful synthesis and high purity of the target compound, this compound.

Below is an interactive data table summarizing the theoretical elemental composition of the compound. While specific experimental results would be reported in primary research literature upon the synthesis of a new batch, this table provides the essential benchmark for such an analysis.

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Total Mass in Compound (g) | Percentage Composition (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 46.77 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.80 |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.59 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.84 |

| Total | 231.089 | 100.00 |

This rigorous verification of the elemental ratios is a fundamental step in the comprehensive characterization of this compound, complementing spectroscopic data to confirm its molecular structure and integrity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(bromomethyl)-2,3-dimethoxybenzene, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of 2,3-dimethoxybenzyl derivatives. For example, brominating agents like N-bromosuccinimide (NBS) or N,N’-dibromo-5,5-dimethylhydantoin in acidic media are effective for introducing the bromomethyl group. Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical. Polar aprotic solvents (e.g., DMF) at 60–80°C often enhance selectivity for the benzylic position. Purity can be confirmed via GC-MS (>95% GC) or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use - and -NMR to verify the bromomethyl group (δ ~4.3–4.5 ppm for CHBr) and methoxy substituents (δ ~3.8–3.9 ppm). Mass spectrometry (EI-MS) can confirm the molecular ion peak (m/z ≈ 230–232 for CH_{11BrO). Purity assessment via GC with flame ionization detection (>95% area) or high-performance liquid chromatography (HPLC) is recommended .

Q. What are the key stability considerations for storing and handling this compound?

- Methodology : Store in amber vials at 2–8°C under inert gas (N) to prevent degradation via light-induced C-Br bond cleavage or hydrolysis. Avoid prolonged exposure to moisture. Handling requires PPE (nitrile gloves, goggles) and a fume hood due to potential lachrymatory effects and respiratory irritation .

Advanced Research Questions

Q. How does the electronic influence of methoxy groups affect regioselectivity in cross-coupling reactions involving this compound?

- Methodology : The 2,3-dimethoxy substituents act as electron-donating groups, directing electrophilic substitution to the para position relative to the bromomethyl group. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the methoxy groups may favor reactions at the benzylic bromine. Computational studies (DFT) can predict reactivity, while -NMR kinetic experiments validate intermediates .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions with this substrate?

- Methodology : Use bulky bases (e.g., KOtBu) in polar aprotic solvents (THF, DMSO) to favor S2 mechanisms over E2 elimination. Low temperatures (0–25°C) and controlled stoichiometry reduce side reactions. Monitoring via TLC or in situ IR spectroscopy helps optimize conditions. For example, alkylation of amines or thiols under these conditions achieves >80% substitution .

Q. How can this compound serve as a precursor in natural product synthesis or pharmaceutical intermediates?

- Methodology : The bromomethyl group enables alkylation of nucleophiles (e.g., heterocycles in drug candidates). For instance, it has been used to synthesize P2X7 receptor antagonists by coupling with triazolopyrazine cores. In natural product analogs (e.g., lignans), it introduces methoxy-branched scaffolds. Retrosynthetic analysis and parallel library synthesis are effective for diversifying applications .

Q. What analytical techniques resolve contradictions in reported physical properties (e.g., melting point variability)?

- Methodology : Differential scanning calorimetry (DSC) under controlled heating rates (5–10°C/min) clarifies melting points. Conflicting data may arise from polymorphism or impurities; recrystallization (e.g., from ethanol/water) followed by X-ray crystallography or PXRD confirms phase purity. Cross-referencing with databases (e.g., NIST) ensures accuracy .

Methodological Notes

- Safety : Always conduct hazard assessments (e.g., GHS codes: H314, H335) and include emergency protocols for spills or exposure .

- Data Validation : Use multiple orthogonal techniques (NMR, MS, elemental analysis) to confirm structural assignments and purity, especially given the compound’s sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.